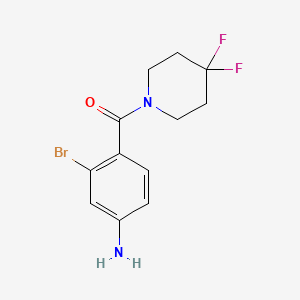
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is a chemical compound with the molecular formula C12H12BrF2NO It is characterized by the presence of an amino group, a bromine atom, and a difluoropiperidyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between the 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoropiperidyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but lacks the amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the piperidyl group.
Uniqueness
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the presence of both an amino group and a difluoropiperidyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H13BrF2N2O |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
(4-amino-2-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13BrF2N2O/c13-10-7-8(16)1-2-9(10)11(18)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,16H2 |
InChI Key |
CNHDLULXOMXXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
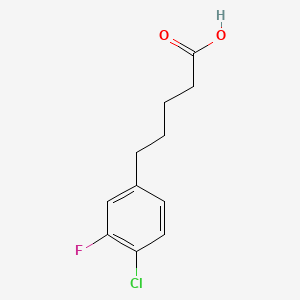
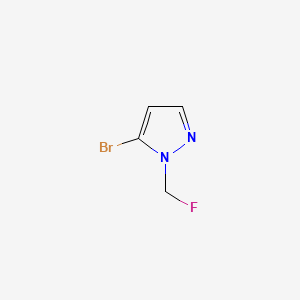
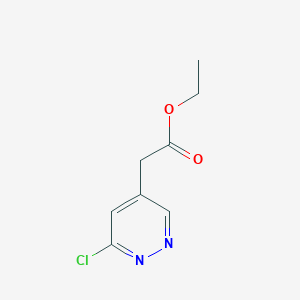
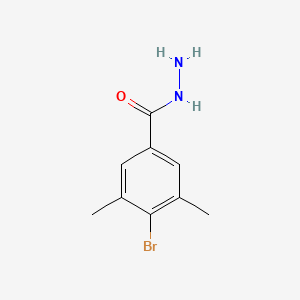



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
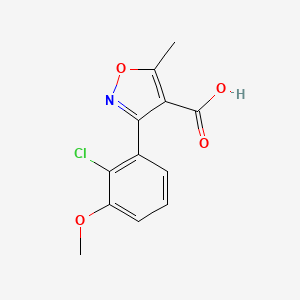

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

